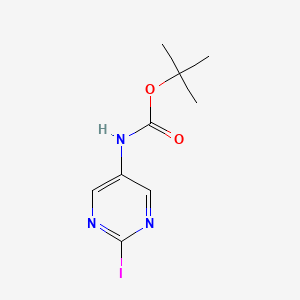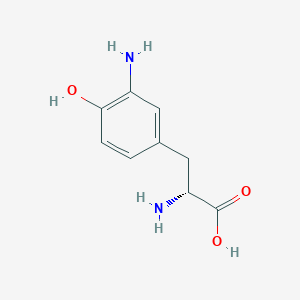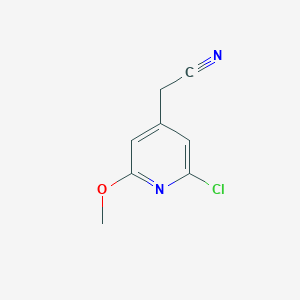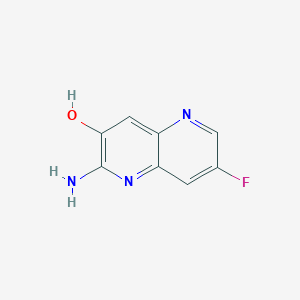
Carbamic acid, N-(2-iodo-5-pyrimidinyl)-, 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, N-(2-iodo-5-pyrimidinyl)-, 1,1-dimethylethyl ester is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and chemical research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(2-iodo-5-pyrimidinyl)-, 1,1-dimethylethyl ester typically involves the reaction of 2-iodo-5-pyrimidinylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Carbamic acid, N-(2-iodo-5-pyrimidinyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The pyrimidine ring can be subjected to oxidation or reduction reactions, altering its electronic properties.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents on the pyrimidine ring.
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives of the pyrimidine ring.
Hydrolysis: Carbamic acid and tert-butanol.
科学研究应用
Carbamic acid, N-(2-iodo-5-pyrimidinyl)-, 1,1-dimethylethyl ester may have applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Possible applications in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of carbamic acid, N-(2-iodo-5-pyrimidinyl)-, 1,1-dimethylethyl ester would depend on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with nucleic acids. The iodine atom and the pyrimidine ring are likely key functional groups involved in its activity.
相似化合物的比较
Similar Compounds
- Carbamic acid, N-(2-chloro-5-pyrimidinyl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-(2-bromo-5-pyrimidinyl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-(2-fluoro-5-pyrimidinyl)-, 1,1-dimethylethyl ester
Uniqueness
The presence of the iodine atom in carbamic acid, N-(2-iodo-5-pyrimidinyl)-, 1,1-dimethylethyl ester may confer unique reactivity and biological activity compared to its halogenated analogs. Iodine is larger and more polarizable than chlorine, bromine, or fluorine, which can influence the compound’s interactions and stability.
属性
分子式 |
C9H12IN3O2 |
|---|---|
分子量 |
321.11 g/mol |
IUPAC 名称 |
tert-butyl N-(2-iodopyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C9H12IN3O2/c1-9(2,3)15-8(14)13-6-4-11-7(10)12-5-6/h4-5H,1-3H3,(H,13,14) |
InChI 键 |
FYUBWLCYVXNRGR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CN=C(N=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime](/img/structure/B12957185.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B12957190.png)


![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12957201.png)
![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12957208.png)


![N,N,N',N'-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N'-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium](/img/structure/B12957248.png)
